N-cyclopropyl-N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-cyclopropyl-N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O5S/c18-11-3-7-13(8-4-11)26(23,24)15(14-2-1-9-25-14)10-19-16(21)17(22)20-12-5-6-12/h1-4,7-9,12,15H,5-6,10H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIJVFSVRZPFDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of 2-(Furan-2-yl)ethylamine
The furan-ethylamine intermediate is synthesized via Friedel-Crafts alkylation of furan with ethylene oxide, followed by amination. Sulfonylation employs 4-fluorobenzenesulfonyl chloride under Schotten-Baumann conditions:
Reaction Conditions
-
Solvent: Dichloromethane/Water (1:1 v/v)
-
Base: Triethylamine (2.5 equiv)
-
Temperature: 0°C → room temperature
-
Time: 12 hours
Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the ethylamine’s primary amine on the electrophilic sulfur center of the sulfonyl chloride. In situ generation of the sulfonate intermediate prevents premature hydrolysis.
Purification and Characterization
Crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate 3:1). Key analytical data:
-
H NMR (400 MHz, CDCl): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.18 (d, J = 8.4 Hz, 2H, Ar-H), 6.45 (m, 2H, furan-H), 4.21 (t, J = 6.8 Hz, 2H, CH), 3.02 (t, J = 6.8 Hz, 2H, CH), 1.95 (s, 2H, NH).
-
HPLC Purity: >98% (C18 column, acetonitrile/water 70:30).
Synthesis of N-Cyclopropylethanediamide
Cyclopropane Ring Formation
Final Coupling and Global Deprotection
Amide Bond Formation
The sulfonylated ethylamine and cyclopropylethanediamide are coupled using N,N'-dicyclohexylcarbodiimide (DCC):
Reaction Conditions
-
Coupling Agent: DCC (1.5 equiv)
-
Solvent: Dimethylformamide
-
Temperature: Room temperature
-
Time: 18 hours
Optimization Insight:
Substituting DCC with N,N'-diisopropylcarbodiimide (DIC) reduces side-product formation but increases cost.
Deprotection and Final Purification
Global deprotection (if applicable) is performed using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v). Final purification employs preparative HPLC:
-
Column: C18, 250 × 21.2 mm
-
Mobile Phase: Gradient of 10–90% acetonitrile in water (0.1% TFA)
-
Retention Time: 14.2 minutes
Analytical Validation:
-
HRMS (ESI+): m/z calc. for CHFNOS: 419.1042; found: 419.1045.
-
X-ray Crystallography: Confirms stereochemistry at the sulfonamide nitrogen.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Schotten-Baumann | 78–82 | >98 | Scalability |
| Mixed Anhydride | 85–90 | 97 | Minimal racemization |
| DCC Coupling | 75–80 | 95 | Cost-effectiveness |
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N’-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as furan-2,3-dione derivatives, sulfides, and substituted benzene rings .
Scientific Research Applications
N-cyclopropyl-N’-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-cyclopropyl-N’-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The molecular pathways involved in its action can vary depending on the specific biological system being studied .
Comparison with Similar Compounds
Research Findings and Implications
Structural Insights from Analogs
- Polarity and Solubility: Sulfonyl-containing compounds (e.g., E1, E4) are likely more water-soluble than non-sulfonated analogs, a trait advantageous for drug formulation .
- Steric and Electronic Effects : The cyclopropyl group’s strain may enhance binding kinetics compared to cyclohexyl (E1), but could complicate synthetic scalability .
- Heterocyclic Stability : Furan derivatives (E3) are susceptible to oxidative degradation, whereas pyrimidine-based sulfonamides (E4) may offer greater stability .
Biological Activity
N-cyclopropyl-N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and comparative studies with similar compounds.
Compound Overview
- Molecular Formula : C21H18F2N2O5S
- Molecular Weight : 448.4 g/mol
- IUPAC Name : N-[(4-fluorophenyl)methyl]-N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]ethanediamide
The structural features of this compound, including the presence of fluorobenzenesulfonyl and furan groups, suggest a potential for diverse biological interactions.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Fluorobenzenesulfonyl Intermediate : Utilizing sulfonyl chloride reagents under basic conditions.
- Coupling with Furan-2-YL Ethylamine : Reaction with furan derivatives in the presence of coupling agents like EDCI.
- Finalization with Ethanediamide : Controlled reaction conditions to yield the final product.
These synthetic routes allow for the exploration of various analogs that may enhance biological activity or selectivity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on sulfonamide derivatives have shown effectiveness against a range of bacteria and fungi, suggesting that this compound may share similar properties due to its sulfonamide group .
Antiviral Activity
The compound's structural components position it as a candidate for antiviral drug development. Preliminary studies indicate that related compounds can inhibit viral replication by targeting key viral enzymes, such as methyltransferases involved in RNA capping processes . This mechanism is crucial for the stability and translation of viral RNA.
Anticancer Potential
The unique structure of this compound suggests potential anticancer activity. Compounds with similar furan and sulfonamide moieties have been evaluated for their ability to induce apoptosis in cancer cell lines, indicating a promising avenue for further research into this compound's effects on tumor growth and metastasis.
The biological effects of this compound are likely mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : The furan ring could interact with various receptors, modulating their activity and influencing cellular signaling pathways.
Comparative Studies
A comparison with similar compounds provides insight into the unique properties of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-3-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide | Similar sulfonamide and furan groups | Moderate antimicrobial activity |
| N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-3-yl)ethyl]-N'-[(4-chlorophenyl)methyl]ethanediamide | Similar structure with chlorine substitution | Potential anticancer properties |
Case Studies and Research Findings
- Antiviral Screening : A study evaluated various analogs against flaviviruses, revealing that compounds structurally related to this compound exhibited EC50 values in the low micromolar range against DENV and ZIKV, highlighting their potential as antiviral agents .
- Antimicrobial Testing : Laboratory assays demonstrated that derivatives could effectively inhibit bacterial growth, supporting further investigation into their use as antimicrobial agents in clinical settings.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent connectivity (e.g., cyclopropyl CH₂ protons at δ 0.8–1.2 ppm, furan protons at δ 6.3–7.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ peak at m/z 495.12 for C₂₂H₂₀ClFN₂O₄S₂) .
- X-ray Crystallography : Resolve stereochemistry of the cyclopropyl and sulfonyl groups, if single crystals are obtainable .
Advanced Application : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions (e.g., ethyl linker protons) .
How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound?
Advanced Research Question
- Substituent Variation : Synthesize analogs with modified aryl (e.g., 4-chloro vs. 4-fluorobenzenesulfonyl) or heterocyclic (thiophene vs. furan) groups to assess impact on target binding .
- Biological Assays : Test analogs against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization or TR-FRET assays. Correlate IC₅₀ values with structural features .
- Data Analysis : Apply multivariate regression to identify substituent contributions (e.g., hydrophobicity, steric bulk) to activity .
Key Finding : Fluorine at the para position enhances metabolic stability compared to chlorine .
What computational methods are effective in predicting the interaction of this compound with biological targets like protein kinases?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Glide to model binding to ATP pockets (e.g., PDB: 1M17 for EGFR). Prioritize poses with hydrogen bonds to hinge-region residues (e.g., Met793) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields) to assess binding mode retention .
- Free Energy Calculations : Apply MM-PBSA/GBSA to rank analog binding affinities .
Validation : Compare computational predictions with experimental IC₅₀ values from kinase assays .
What strategies can resolve contradictions in biological activity data across different assays for this compound?
Advanced Research Question
- Orthogonal Assays : Confirm inhibitory activity using both enzymatic (e.g., ADP-Glo™ kinase assay) and cellular (e.g., Western blot for phosphorylated targets) assays .
- Purity Verification : Re-test batches with discrepancies using LC-MS to rule out impurities (>98% purity threshold) .
- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and ATP concentrations (1 mM vs. 10 µM) to minimize variability .
Case Study : Inconsistent IC₅₀ values for EGFR inhibition resolved by identifying DMSO sensitivity in cell-based assays .
How can researchers identify and validate the primary biological targets of this compound?
Advanced Research Question
- Affinity Chromatography : Immobilize the compound on NHS-activated sepharose for pull-down assays with cell lysates. Identify bound proteins via LC-MS/MS .
- CRISPR Screening : Perform genome-wide knockout screens to identify genes whose loss confers resistance to the compound .
- Thermal Proteome Profiling (TPP) : Monitor protein thermal stability shifts in drug-treated vs. untreated cells to map target engagement .
Example : A related sulfonamide compound was found to inhibit carbonic anhydrase IX via TPP .
What are the challenges in determining the metabolic stability of this compound, and how can they be addressed?
Advanced Research Question
- In Vitro Models : Use human liver microsomes (HLM) with NADPH cofactors to measure intrinsic clearance. Monitor parent compound depletion via LC-MS/MS .
- Metabolite ID : Employ high-resolution MSⁿ to characterize phase I/II metabolites (e.g., hydroxylation at the cyclopropyl ring) .
- Structural Mitigation : Introduce deuterium at metabolically labile sites (e.g., benzylic positions) to reduce CYP-mediated oxidation .
Data Note : Fluorine substitution at the phenyl group reduces oxidative metabolism by 40% compared to chlorine .
How can in silico modeling guide the rational design of derivatives with improved pharmacokinetic properties?
Advanced Research Question
- ADMET Prediction : Use SwissADME or ADMETlab to filter analogs with favorable logP (2–4), solubility (>50 µM), and CYP inhibition profiles .
- QSAR Models : Train machine learning models on existing bioactivity data to predict potency and selectivity .
- BBB Penetration : Apply PAMPA-BBB assays or in silico predictors (e.g., BOILED-Egg) for CNS-targeted derivatives .
Case Study : A cyclopropyl-to-azetidine substitution improved oral bioavailability by 30% in a related compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
